Arnebifuranone
Description
Arnebifuranone is a monoterpenylbenzoquinone meroterpenoid first isolated from Arnebia euchroma (Boraginaceae) . Structurally, it features a benzoquinone core fused with a furan ring derived from the geranyl side chain of a monoterpenoid unit . Its planar structure and stereochemistry were elucidated through NMR spectroscopy and X-ray crystallography, with key spectral data including specific $ ^1H $- and $ ^{13}C $-NMR signals (e.g., δ 1.26 ppm for methyl groups, δ 170.2 ppm for carbonyl carbons) .
This compound exhibits diverse bioactivities, such as anti-inflammatory effects via modulation of the MAPK and NOD-like receptor signaling pathways (targeting EGFR, MAPK8, and AKT1) and cytotoxicity against cancer cell lines (e.g., DU-145 and HeLa cells, IC$_{50}$: 10.50–12.20 µM) .
Properties
CAS No. |
94805-71-7 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
5-[(Z)-5-(furan-3-yl)-2-methylpent-2-enyl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H20O5/c1-12(5-4-6-13-7-8-23-11-13)9-14-10-15(19)17(21-2)18(22-3)16(14)20/h5,7-8,10-11H,4,6,9H2,1-3H3/b12-5- |
InChI Key |
AROFVSZVAKNDAP-XGICHPGQSA-N |
SMILES |
CC(=CCCC1=COC=C1)CC2=CC(=O)C(=C(C2=O)OC)OC |
Isomeric SMILES |
C/C(=C/CCC1=COC=C1)/CC2=CC(=O)C(=C(C2=O)OC)OC |
Canonical SMILES |
CC(=CCCC1=COC=C1)CC2=CC(=O)C(=C(C2=O)OC)OC |
Synonyms |
arnebifuranone |
Origin of Product |
United States |
Comparison with Similar Compounds
Arnebinone
Shikonofuran A and E
Alkannin and Shikonin
β,β-Dimethylacrylshikonin
- Source: Onosma spp. .
- Structure: Naphthoquinone with an acryloyl side chain .
- Bioactivity: Superior cytotoxicity (IC$_{50}$: 2.67–5.30 µM) and higher selectivity than this compound .
Bioactivity Comparison Table
Key Findings and Contrasts
Structural Diversity: this compound’s furan-containing benzoquinone scaffold distinguishes it from naphthoquinones like alkannin and shikonin. This structural difference correlates with divergent mechanisms: this compound modulates signaling pathways, while naphthoquinones directly target DNA .
Cytotoxicity vs. Selectivity: this compound’s moderate cytotoxicity is overshadowed by its low selectivity, whereas β,β-dimethylacrylshikonin and alkannin derivatives show stronger potency and better therapeutic indices .
Biosynthetic Origins: Unlike shikonofurans and alkannin/shikonin, this compound is a meroterpenoid, reflecting hybrid biosynthesis (terpenoid + benzoquinone) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
